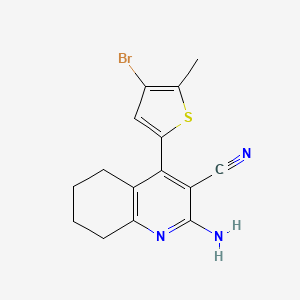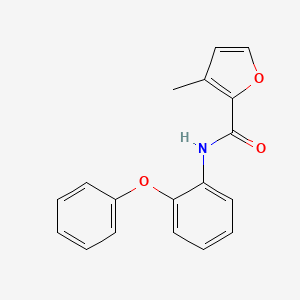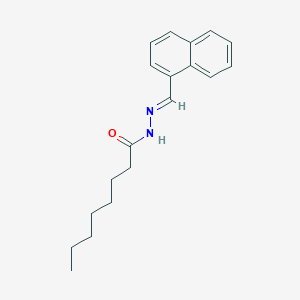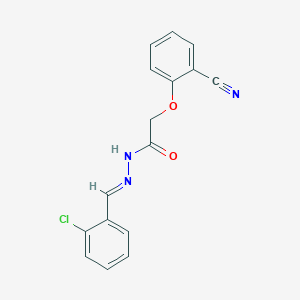
2-amino-4-(4-bromo-5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-amino-4-(4-bromo-5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" belongs to a class of compounds known for their interesting chemical and physical properties, with potential applications across various fields of chemistry and material science. These compounds are part of a broader family of quinoline derivatives, recognized for their diverse biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex organic reactions. For instance, a related compound was synthesized and characterized using spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. The synthesis process often employs Density Functional Theory (DFT) for molecular geometry and property predictions (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals detailed information about their geometry, electronic properties, and reactivity. Studies show that hyperconjugative interactions and natural bond orbital analysis can predict nonlinear optical behavior, indicating potential applications in materials science (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, offering a versatile set of properties for different applications. For example, cross recyclization reactions have been used to synthesize substituted quinoline derivatives, demonstrating the compounds' reactivity and potential for creating diverse molecular architectures (Dyachenko & Dyachenko, 2008).
科学的研究の応用
Photovoltaic Properties and Organic Electronics
- Photovoltaic and Electronic Properties : Research has demonstrated the photovoltaic properties of quinoline derivatives, highlighting their potential application in the fabrication of organic-inorganic photodiodes. These studies revealed significant rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their suitability for use in photodiode devices. The presence of substituent groups, such as chlorophenyl, has been shown to improve diode parameters, suggesting the versatility of these compounds in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016). Furthermore, the structural and optical properties of these thin films have been studied, providing insights into their polycrystalline nature and nanocrystallite dispersion, which are crucial for their application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Characterization of Derivatives
- Synthetic Routes and Chemical Reactions : The synthesis of various thienoquinoline derivatives has been explored, providing a foundation for further chemical investigations and potential applications. These synthetic routes open avenues for the development of new materials with tailored properties for specific applications, such as organic electronics and photovoltaics. The exploration of fused quinoline heterocycles, for example, has led to the synthesis of novel perianellated tetracyclic heteroaromatics, showcasing the compound's versatility in organic synthesis (Mekheimer et al., 2005).
特性
IUPAC Name |
2-amino-4-(4-bromo-5-methylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3S/c1-8-11(16)6-13(20-8)14-9-4-2-3-5-12(9)19-15(18)10(14)7-17/h6H,2-5H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJWAEFBPHGTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)


![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)


![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)
![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)


![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)